
1-Pentatetracontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentatetracontene is a long-chain hydrocarbon with the molecular formula C45H90 It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentatetracontene typically involves the oligomerization of smaller alkenes or the dehydrogenation of long-chain alkanes. One common method is the catalytic dehydrogenation of pentatetracontane, which involves the removal of hydrogen atoms to form the double bond characteristic of alkenes. This process often requires high temperatures and the presence of a catalyst, such as platinum or palladium, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through the Fischer-Tropsch synthesis, a process that converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using metal catalysts. This method allows for the production of a wide range of hydrocarbons, including long-chain alkenes like this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Pentatetracontene undergoes various chemical reactions typical of alkenes, including:
Oxidation: This reaction can produce epoxides, alcohols, or ketones depending on the conditions and reagents used.
Reduction: Hydrogenation of this compound converts it into pentatetracontane, a saturated hydrocarbon.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, forming dihalides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically employed.
Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst can facilitate these reactions.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Pentatetracontane.
Substitution: Dihalides (e.g., 1,2-dibromopentatetracontane).
Scientific Research Applications
1-Pentatetracontene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of long-chain alkenes and their behavior in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules or as a component in the study of lipid membranes.
Medicine: Research into long-chain hydrocarbons like this compound can provide insights into the development of new pharmaceuticals or drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 1-Pentatetracontene exerts its effects is primarily through its chemical reactivity, particularly the double bond. This double bond can participate in various reactions, such as addition or polymerization, which can alter the compound’s physical and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Pentatriacontane (C35H72): A saturated hydrocarbon with a similar long-chain structure but lacking the double bond.
Pentatetracontane (C45H92): The fully saturated analog of 1-Pentatetracontene.
Uniqueness: this compound’s uniqueness lies in its unsaturation, which imparts different chemical reactivity compared to its saturated counterparts. This double bond allows for a wider range of chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
66576-63-4 |
|---|---|
Molecular Formula |
C45H90 |
Molecular Weight |
631.2 g/mol |
IUPAC Name |
pentatetracont-1-ene |
InChI |
InChI=1S/C45H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-45H2,2H3 |
InChI Key |
WFUWMMGMNVAIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




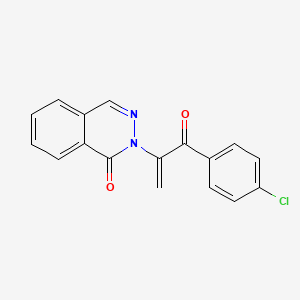
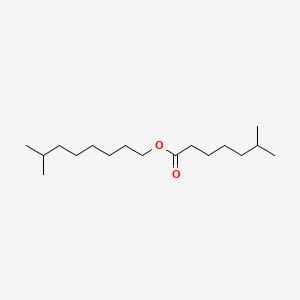

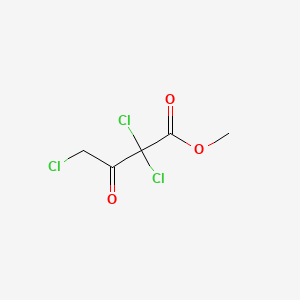
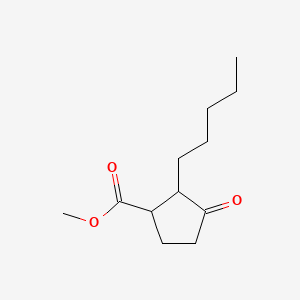

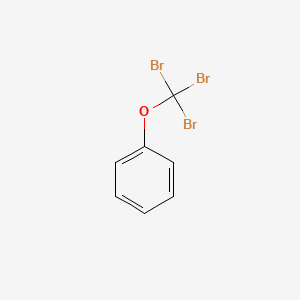
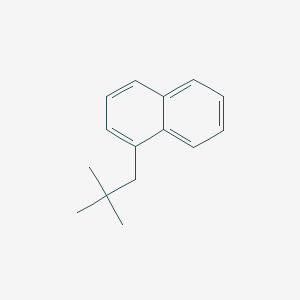
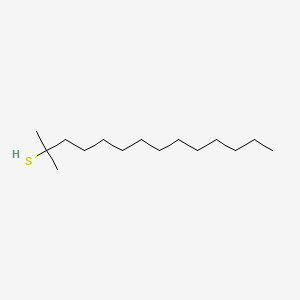
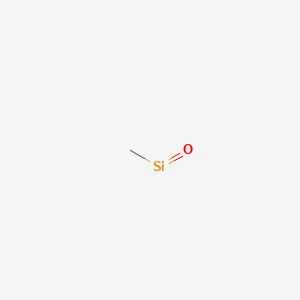

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
